Product packaging for Pyrazolo[1,5-b]pyridazine(Cat. No.:CAS No. 35731-27-2)

Pyrazolo[1,5-b]pyridazine

Cat. No.: B1603340
CAS No.: 35731-27-2
M. Wt: 119.12 g/mol
InChI Key: CXHVEWNQMCXEGM-UHFFFAOYSA-N
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Description

Historical Trajectory and Initial Discoveries

The journey of pyrazolo[1,5-b]pyridazine from a chemical curiosity to a versatile synthetic building block has been marked by key discoveries that have progressively unlocked its potential. Early investigations into the synthesis of this fused ring system laid the foundational chemical knowledge necessary for its subsequent development. A pivotal moment in its history was the exploration of [3 + 2] cycloaddition reactions. For instance, the reaction of a 1-aminopyridizinium ion, generated in situ from pyridazine (B1198779) and hydroxylamine-O-sulfonic acid (HOSA), with an alkyne, such as 2-chloro-4-ethynylpyrimidine, provided a direct route to the this compound core. researchgate.netnih.gov This method and others, including palladium-mediated cross-coupling reactions, have been instrumental in allowing for the late-stage derivatization of the scaffold, enabling the synthesis of a wide array of substituted analogs. researchgate.netnih.gov

Significance of Fused Heterocyclic Scaffolds in Medicinal Chemistry and Materials Science

Fused heterocyclic compounds, such as this compound, are cornerstones of modern medicinal chemistry and materials science. nih.govijprajournal.comnih.govijraset.com Their structural rigidity and diverse electronic properties allow them to interact with a high degree of specificity with biological targets, making them privileged scaffolds in drug discovery. ijprajournal.comnih.gov Over 90% of newly approved drugs feature heterocyclic motifs, a testament to their therapeutic importance. ijraset.com The this compound core, in particular, has been identified as a key component in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. smolecule.comontosight.aiontosight.aiontosight.ai

In the realm of materials science, the unique photophysical properties of certain this compound derivatives have led to their investigation as fluorophores. smolecule.com Furthermore, nitrogen-rich derivatives have shown potential as advanced energetic materials. acs.org For example, the synthesis of tetrazolo[1,5-b]pyridazine-containing molecules has yielded compounds with excellent detonation performance and thermal stability, positioning them as promising candidates for green primary and secondary explosives. acs.org

Overview of Research Paradigms Applied to this compound Derivatives

The scientific inquiry into pyrazolo[1,5-b]pyridazines is multifaceted, employing a range of research paradigms to uncover and optimize their properties. Key areas of investigation include:

Synthetic Methodologies: A primary focus of research has been the development of efficient and versatile synthetic routes to access a diverse range of this compound derivatives. researchgate.netnih.govacs.org Strategies such as one-pot syntheses, multi-step reaction sequences, and catalytic methods are continuously being refined. smolecule.com The use of palladium and copper catalysts, for instance, has enabled complex cross-coupling reactions under milder conditions. smolecule.com

Biological Evaluation: A significant portion of the research is dedicated to the biological screening of novel this compound derivatives. ontosight.aiontosight.aiontosight.ai High-throughput screening (HTS) of large compound libraries has been instrumental in identifying initial "hit" compounds with desired biological activities. nih.govacs.org These hits then undergo further optimization through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic profiles. ontosight.ai

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how chemical structure influences biological activity is crucial for the rational design of new therapeutic agents. For pyrazolo[1,5-b]pyridazines, extensive SAR studies have been conducted by modifying substituents at various positions of the heterocyclic core to understand their impact on target binding and cellular efficacy. acs.orgnih.gov

Computational Modeling: In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play an increasingly important role in the study of pyrazolo[1,5-b]pyridazines. ontosight.aiacs.orgnih.govjchemrev.com These computational methods provide valuable insights into the likely binding modes of these compounds with their biological targets, such as protein kinases, and help to predict the activity of new derivatives before their synthesis. nih.govacs.orgacs.org

The following table provides a summary of some reported biological activities of this compound derivatives:

Biological ActivityTarget/MechanismReference
AnticancerKinase inhibition (e.g., CDK-2, CDK-4, GSK-3) researchgate.netontosight.aiacs.org
Anti-inflammatoryCyclooxygenase-2 (COX-2) inhibition drugbank.com
AntimicrobialInhibition of bacterial growth smolecule.com
AntiprotozoalTreatment of Human African Trypanosomiasis nih.govacs.org

This integrated approach, combining synthetic innovation with rigorous biological and computational evaluation, continues to drive the discovery of new applications for the versatile this compound scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B1603340 Pyrazolo[1,5-b]pyridazine CAS No. 35731-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-6-3-5-8-9(6)7-4-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHVEWNQMCXEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631678
Record name Pyrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35731-27-2
Record name Pyrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pyrazolo 1,5 B Pyridazine Derivatives

Cyclization and Annulation Strategies for Pyrazolo[1,5-b]pyridazine Core Formation

The construction of the bicyclic this compound core is the foundational step in the synthesis of its derivatives. This is typically achieved through reactions that form the pyrazole (B372694) ring by fusing it to a pre-existing pyridazine (B1198779) moiety. Key strategies include cycloaddition and condensation reactions, which offer pathways to the desired scaffold.

While [3+2] cycloaddition reactions are a powerful and widely utilized method for the synthesis of five-membered rings, including various pyrazole-fused heterocycles, their specific application for the direct construction of the this compound core is not as extensively documented as for its isomers. This type of reaction typically involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. For related heterocyclic systems, pyridinium (B92312) ylides often serve as the 1,3-dipole precursor for cycloaddition reactions. However, detailed protocols focusing on pyridazine-derived 1,3-dipoles for the synthesis of the this compound system are less common in the surveyed literature.

Condensation reactions represent a key and effective strategy for the formation of the this compound ring system. A prominent method involves the reaction of an N-aminopyridazinium salt with a 1,3-dielectrophilic species, such as a substituted ethanone (B97240) derivative. google.com

This process begins with the reaction of an ethanone of formula (V) with an N-aminopyridazinium salt of formula (IV) to form an intermediate imine of formula (III). Subsequent treatment of this imine with a base induces cyclization and aromatization to yield the final this compound core (II). google.com A specific example of this is the synthesis of 2-(4-Ethoxy-phenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine. This is achieved by reacting 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone with N-aminopyridazinium iodide in the presence of triethylamine (B128534) and titanium tetrachloride, followed by heating under reflux. google.com The reaction proceeds through a 3,3a-dihydro-pyrazolo[1,5-b]pyridazine intermediate, which is then converted to the aromatic final product. google.com

Reactant 1Reactant 2Reagents/ConditionsProduct
1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanoneN-aminopyridazinium iodide1. Dichloromethane (DCM), Triethylamine, Titanium tetrachloride2. Heat under reflux for 18 hours2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazine

Functionalization and Derivatization Approaches for this compound

Following the construction of the core this compound scaffold, further derivatization is crucial for modulating its physicochemical and biological properties. This is achieved by introducing various substituents at specific positions on the heterocyclic rings.

The substitution pattern of this compound derivatives can be precisely controlled by the selection of appropriately substituted starting materials. The substituents on the final molecule are dictated by the functional groups present on the initial ethanone and N-aminopyridazinium salt precursors. google.com

For instance, in the synthesis of 2,3-diaryl-pyrazolo[1,5-b]pyridazines, the substituents at the C(2) and C(3) positions are determined by the aryl groups on the starting 1,2-diarylethanone. Modifications at the C(2) position of the this compound core have been a key area of focus. nih.gov Similarly, substituents on the pyridazine ring, such as at the C(6) position, can be introduced by using a correspondingly substituted N-aminopyridazinium salt. google.com A patent describes a process where the R² substituent is located at the 6-position of the pyridazine ring. google.com This regioselective introduction of functionality is fundamental to building structure-activity relationships for these compounds. nih.gov

Target PositionMethodPrecursorExample SubstituentReference
C(2)CondensationSubstituted ethanone4-Ethoxyphenyl google.com
C(3)CondensationSubstituted ethanone4-Methanesulfonyl-phenyl google.com
C(6)CondensationSubstituted N-aminopyridazinium saltH, Methyl, NH₂ google.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods, including Suzuki, Stille, and Sonogashira reactions, are widely used for the functionalization of various heterocyclic systems, including the pyridazine moiety. researchgate.net They facilitate the direct introduction of diverse groups onto the pyridazine nucleus. researchgate.net

While these reactions are powerful tools for derivatizing nitrogen-containing heterocycles, their specific application to the fully formed this compound scaffold is not as broadly reported in the available literature compared to its isomers like pyrazolo[1,5-a]pyrimidines or pyrazolo[1,5-a]pyridines. rsc.orgnih.gov However, the known reactivity of the pyridazine ring suggests that such catalytic methods hold significant potential for the late-stage functionalization of this compound derivatives, provided that suitable halo- or triflyloxy-substituted precursors are available.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a premier method for molecular assembly and derivatization due to its high efficiency, reliability, and biocompatibility. This reaction forms a stable 1,2,3-triazole linker between two molecular fragments.

The application of click chemistry specifically to the this compound scaffold is not well-documented in the surveyed scientific literature. While this methodology is frequently used to derivatize other heterocyclic cores, its use for linking this compound to other molecules or for creating more complex structures appears to be an underexplored area of research. The potential for this chemistry exists if this compound derivatives bearing either an azide (B81097) or a terminal alkyne functionality can be synthesized, which would open a versatile route for creating novel conjugates.

Sustainable and Green Synthetic Approaches for this compound

The development of environmentally benign synthetic methodologies is a central focus in contemporary chemical research. For the synthesis of this compound and its derivatives, green chemistry principles are being increasingly integrated to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. These approaches include performing reactions without solvents, utilizing efficient and recyclable catalysts, and employing alternative energy sources like microwave irradiation.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, or solid-state reaction, is a green chemistry technique that reduces pollution and simplifies experimental procedures. By eliminating the solvent, this methodology can lead to higher yields, shorter reaction times, and easier product purification.

One notable example is the one-pot, three-component condensation reaction for the synthesis of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones, which is conducted under solvent-free conditions at 70 °C. rsc.org This approach involves the reaction of benzaldehyde (B42025) derivatives, malononitrile, and maleic hydrazide. The absence of a solvent not only aligns with green chemistry principles but also proves highly efficient for this class of compounds. rsc.orgresearchgate.net Similarly, novel fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines have been prepared through a solvent-free microwave-assisted reaction, highlighting the versatility of this method for complex heterocyclic systems. unr.edu.ar The reaction of 5-amino-1H-pyrazoles with β-triketones also proceeds efficiently under solvent-free conditions to yield fused pyrazolo[1,5-a]pyrimidines. benthamopenarchives.com

Table 1: Examples of Solvent-Free Synthesis for Pyrazolo-pyridazine Derivatives and Related Heterocycles

Reactants Product Type Conditions Yield Source
Benzaldehyde derivatives, Malononitrile, Maleic Hydrazide 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones 70 °C, Solvent-free, ZnO NP catalyst High rsc.org
Heterocyclic o-aminonitriles, Cyanopyridines Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines Microwave irradiation, tBuOK catalyst, Solvent-free Good unr.edu.ar

These methodologies demonstrate that eliminating organic solvents is a practical and effective strategy for the synthesis of this compound scaffolds, leading to more sustainable chemical processes.

Catalytic Applications in this compound Synthesis (e.g., ZnO nanoparticles)

The use of heterogeneous catalysts is a cornerstone of green synthesis, offering advantages such as high efficiency, ease of separation, and recyclability. Zinc oxide (ZnO) nanoparticles, in particular, have emerged as a highly effective catalyst for the synthesis of pyrazolo-pyridazine systems.

Green-synthesized ZnO nanoparticles have been successfully employed as a nanocatalyst for the preparation of 1H-pyrazolo[1,2-a]pyridazine-5,8-diones. rsc.orgresearchgate.net The synthesis is performed under solvent-free conditions through a one-pot, three-component reaction. The ZnO nanoparticles are prepared using plant extracts, such as from Dill (Anethum graveolens), which is an eco-friendly and cost-effective method. researchgate.net

The proposed mechanism suggests that the ZnO nanoparticle functions as a Lewis acid. It activates the carbonyl group of the benzaldehyde derivative, facilitating the initial Knoevenagel condensation with malononitrile. Subsequently, the catalyst promotes the cycloaddition reaction with maleic hydrazide to form the final pyridazine-fused product. rsc.org The amphoteric nature and large surface area of nano-ZnO contribute significantly to its high catalytic performance. researchgate.net This catalytic system is not only efficient but also easily recyclable, further enhancing its green credentials. rsc.org

Table 2: Synthesis of 1H-Pyrazolo[1,2-a]pyridazine-5,8-diones using ZnO Nanoparticle Catalyst

Entry Reactant (Benzaldehyde derivative) Time (min) Yield (%) Source
1 Benzaldehyde 10 95 rsc.org
2 4-Methylbenzaldehyde 15 92 rsc.org
3 4-Chlorobenzaldehyde 10 96 rsc.org
4 4-Nitrobenzaldehyde 12 94 rsc.org

The results underscore the utility of ZnO nanoparticles as a robust and green catalyst for synthesizing this compound derivatives.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds.

The application of microwave irradiation has been successfully demonstrated in the solvent-free synthesis of novel fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines. unr.edu.ar This protocol offers significant advantages, including mild reaction conditions, ease of work-up, and good product yields. The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products. unr.edu.armdpi.com

Microwave technology has been broadly applied to the synthesis of various pyrazole and pyridazine derivatives, showcasing its potential for constructing the this compound core. nih.govdergipark.org.tr For instance, a one-pot, three-component synthesis of pyrazolone (B3327878) derivatives under solvent-free conditions was shown to be highly dependent on the microwave oven's power, achieving optimal yields at 420 W with a 10-minute irradiation time. mdpi.com This level of control and efficiency highlights the transformative impact of microwave assistance in modern synthetic chemistry.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for Pyrazolopyridine Derivatives

Product Method Time Yield (%) Source
Pyrazolopyridine derivative Conventional Heating 8 h 75 nih.gov

The integration of microwave technology into synthetic strategies for pyrazolo[1,5-b]pyridazines represents a significant step towards more rapid, efficient, and sustainable chemical manufacturing.

Exploration of Biological Activities and Therapeutic Applications of Pyrazolo 1,5 B Pyridazine Derivatives

Protein Kinase Inhibitory Potentials of Pyrazolo[1,5-b]pyridazine Compounds

Research into the this compound core has revealed its capacity to interact with the ATP-binding site of numerous protein kinases. This has established the scaffold as a "privileged structure" in the development of kinase inhibitors. Modifications at various positions of the pyrazolo-pyridazine ring system have allowed for the fine-tuning of potency and selectivity against different kinase targets.

Cyclin-Dependent Kinase (CDK) Inhibition by this compound Derivatives (e.g., CDK1, CDK2, CDK4)

Derivatives of this compound have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. ijcrt.org The scaffold has been a foundational element of CDK inhibitor programs. acs.orgnih.gov Specific analogues have demonstrated inhibitory activity against several members of the CDK family, making them valuable for the development of treatments for solid tumors. actascientific.com

Notably, this compound derivatives have been shown to act as potent inhibitors of the CDK1/cyclin B complex. actascientific.com The this compound compound GW779439X was identified as a potent hit against CDK2. nih.govresearchgate.net Furthermore, strategic modifications to the pyrazolo-pyridazine core have yielded effective inhibitors of CDK4. actascientific.com The development of these compounds has also focused on achieving selectivity against other kinases. For instance, while the scaffold shows inherent activity against CDKs, medicinal chemistry efforts have successfully engineered derivatives where CDK2 inhibition is significantly reduced to enhance selectivity for other targets, such as DYRK1A. acs.orgnih.gov A high-throughput screening identified the this compound scaffold as a promising starting point for optimization, with analogs being investigated for activity against both CDK2 and CDK4. researchgate.netresearchgate.net

Table 1: CDK Inhibitory Activity of Selected this compound Derivatives

Compound/Series Target Kinase(s) Reported Activity
This compound Derivatives CDK1/cyclin B Potent Inhibition actascientific.com
GW779439X CDK2 Potent Hit nih.govresearchgate.net
This compound Derivatives CDK4 Effective Inhibition actascientific.com

Glycogen (B147801) Synthase Kinase 3 (GSK-3) Inhibition by this compound Derivatives

The this compound scaffold has a well-documented history in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, originating from dedicated GSK-3β inhibitor programs. acs.orgnih.gov Modifications to this core structure have been shown to produce compounds with significant activity against GSK-3β. ijcrt.orgactascientific.com As with CDK inhibition, the inherent activity of this scaffold against GSK-3 has also been a factor in selectivity studies. Researchers have demonstrated that specific chemical alterations, such as N-methylation of an aminopyrimidine substituent, can reduce inhibitory activity against GSK-3β by two log units, a strategy employed to create more selective inhibitors for other kinase targets. acs.org

Table 2: GSK-3 Inhibitory Activity of this compound Derivatives

Compound/Series Target Kinase(s) Reported Activity
This compound Core GSK-3β Active; Scaffold originated from GSK-3β inhibitor programs acs.orgnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

While the this compound scaffold is more prominently associated with CDK and GSK-3 inhibition, some research indicates its potential to inhibit Epidermal Growth Factor Receptor (EGFR) kinase. This activity is significant as EGFR is a key target in oncology. Specific pyrazolo-pyridazine derivatives have displayed moderate inhibitory activity against EGFR, suggesting that with further optimization, this scaffold could yield effective EGFR inhibitors.

Inhibitory Effects on B-Raf and MEK Kinases

The search results reviewed did not provide specific information detailing the inhibitory effects of this compound derivatives against B-Raf and MEK kinases. While related heterocyclic scaffolds have been explored as inhibitors of the MAPK pathway, dedicated studies on the this compound core for these specific targets were not prominent in the available literature.

Tropomyosin Receptor Kinase (Trk) Inhibition by this compound Scaffolds

There is no specific information within the provided search results to indicate that the this compound scaffold has been developed as a direct inhibitor of Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC). Although Trk inhibitors are a significant area of cancer therapy research, the literature sourced did not link this specific heterocyclic system to Trk inhibition. science.govscience.gov

Anticancer Efficacy of this compound Derivatives

The development of novel anticancer agents remains a critical goal in pharmaceutical research. Derivatives of the this compound scaffold have demonstrated notable potential in this area, exhibiting cytotoxic and antiproliferative effects across a range of cancer types through various mechanisms of action.

Mechanisms of Action in Anticancer Therapy

The anticancer effects of this compound derivatives are often linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. nih.gov Studies have identified that this scaffold can be leveraged to design inhibitors for several key human kinases, including glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDKs) such as CDK-2 and CDK-4. nih.govacs.org By targeting these enzymes, the compounds can interfere with cell cycle progression and proliferation.

For instance, nanoparticles of a related 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine demonstrated inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and CDK-2/cyclin A2. nih.gov Similarly, other fused pyrazole (B372694) systems like pyrazolo[1,5-a]pyrimidines have been designed as potent and selective CDK2 inhibitors, a mechanism that is currently being evaluated in clinical trials with compounds like Dinaciclib. rhhz.netekb.eg The ability to inhibit such fundamental cellular processes underscores the therapeutic potential of this class of compounds in oncology.

In Vitro Cytotoxicity and Antiproliferative Effects Against Various Cancer Cell Lines

Numerous studies have evaluated the in vitro efficacy of this compound and related pyrazolo-pyridazine derivatives against a diverse panel of human cancer cell lines. These compounds have consistently shown potent cytotoxic and antiproliferative activities.

For example, newly synthesized pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were screened for their antitumor activity against colorectal carcinoma (HCT-116), prostate adenocarcinoma (PC-3), and liver carcinoma (HepG-2) cell lines. rhhz.net Several of the tested compounds displayed significant anticancer activity against HCT-116 and PC-3 cells. rhhz.net In another study, nanoparticles of a pyrazolo-pyridazine derivative exhibited promising cytotoxic efficacy against HepG-2, HCT-116, and breast cancer (MCF-7) cell lines. nih.gov Further research on pyrazolo[1,5-a]pyrimidines also confirmed activity against MCF-7 cells, with one compound showing a superior potency with an IC50 value of 3.25 µM and causing cell cycle arrest in the S-phase. hilarispublisher.com The broad-spectrum activity highlights the versatility of this scaffold in targeting different types of cancer, including solid tumors affecting the breast, colon, prostate, and liver. rhhz.netresearchgate.net

Table 1: In Vitro Cytotoxicity of Selected Pyrazolo-pyridazine Derivatives

Compound Type Cancer Cell Line IC50 (µM) Source
Pyrazolo[1,5-a]pyrimidine deriv. Breast (MCF-7) 3.25 hilarispublisher.com
Pyrazolo-pyridazine deriv. (Nano) Liver (HepG-2) Promising nih.gov
Pyrazolo-pyridazine deriv. (Nano) Colon (HCT-116) Promising nih.gov
Pyrazolo-pyridazine deriv. (Nano) Breast (MCF-7) Promising nih.gov
Pyrazolo[1,5-a]pyrimidine (5b) Colon (HCT-116) 8.64 ekb.eg
Pyrazolo[1,5-a]pyrimidine (7d) Colon (HCT-116) Good Activity rhhz.net
Pyrazolo[1,5-a]pyrimidine (11a) Prostate (PC-3) Good Activity rhhz.net
Pyrazolyl-triazolo-thiadiazine (6a) Breast (MCF-7) 0.39 acs.org

In Vivo Antitumor Activity in Preclinical Models

While extensive in vitro data exists, the transition to in vivo preclinical models is a critical step in drug development. Research into the in vivo antitumor activity of this compound derivatives is still emerging but has shown promising results in related scaffolds. For instance, a compound known as MM129, a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgnih.govtriazine sulfonamide, has demonstrated anticancer efficacy in mouse xenograft models of colon cancer. mdpi.com Another this compound derivative, 20g, while being optimized for antiparasitic activity, was progressed into an efficacy study in mice where it demonstrated central nervous system penetration. acs.org Although this particular study reported toxicity, it also confirmed the compound's ability to reach biological targets in vivo. acs.org These findings support the potential for developing this compound-based compounds as effective antitumor agents in living organisms.

Anti-Inflammatory Properties of this compound Derivatives

Inflammation is a key pathological feature of many chronic diseases. Pyrazolo-pyridazine derivatives have been identified as having significant anti-inflammatory properties. nih.gov One of the primary mechanisms for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade. nih.gov

A study focusing on new pyrazole-pyridazine hybrids found that certain derivatives were potent and selective COX-2 inhibitors. nih.gov The most active compounds were further evaluated for their effects on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophages. These derivatives were shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). nih.gov

In a separate study using an in vivo model of digestive system inflammation, novel derivatives of pyrazolo[3,4-d]pyridazine were evaluated. researchgate.net The administration of these compounds led to a decrease in the activity of myeloperoxidase (MPO), an enzyme marker for inflammation. researchgate.net Furthermore, the compounds modulated the serum levels of inflammatory cytokines, causing a reduction in TNF-α and IgG, while affecting the levels of IL-22 and IgM. researchgate.net These results indicate that pyrazolo-pyridazine derivatives can exert anti-inflammatory effects through multiple pathways, including enzyme inhibition and cytokine modulation.

Antimicrobial Spectrum of this compound Compounds (Antibacterial, Antifungal)

The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. Fused heterocyclic systems, including pyrazolo-pyridazines, have been explored as a source of novel antimicrobial compounds.

Several studies have synthesized and evaluated new pyrazolo-pyridazine derivatives for their in vitro activity against a range of microbial strains. ignited.in One study synthesized a series of 5-(4-Chlorophenyl)-3-(aryl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazines and tested them against both bacteria and fungi. ignited.in Certain compounds exhibited significant antibacterial action, while others showed potential as antifungal agents. ignited.in Specifically, compound 4d, 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, emerged as a lead compound with a broad spectrum of antimicrobial action. ignited.in

Another investigation into novel pyrazolo[3,4-c]pyridazine and related derivatives tested their activity against bacterial species like Escherichia coli, Bacillus megaterium, and Bacillus subtilis, as well as fungal species such as Fusarium proliferatum, Trichoderma harzianum, and Aspergillus niger. researchgate.net The results indicated that many of the synthesized compounds showed good antimicrobial activity against these organisms. researchgate.net

Table 2: Antimicrobial Activity of Selected Pyrazolo-pyridazine and Related Derivatives

Compound Type Microorganism Activity Level Source
Pyrazolo[3,4-c]pyridazine (4d) Various Bacteria/Fungi Broad Spectrum ignited.in
Pyrazolo[3,4-c]pyridazine (4c, 4d) Various Fungi Potential Activity ignited.in
Pyrazolo[3,4-c]pyridazine (4d, 4e, 4f) Various Bacteria Significant Action ignited.in
Pyrazolo[1,5-a]pyrimidine (11) S. aureus, P. aeruginosa, E. coli High Potency jocpr.com
Pyrazolo[3,4-c]pyridazine deriv. (14) B. megaterium Maximum Activity researchgate.net
Pyrazolo[3,4-c]pyridazine deriv. (12b) B. subtilis Maximum Activity researchgate.net

Antiparasitic Activity (e.g., Human African Trypanosomiasis)

Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. The search for new, effective, and safe drugs to treat HAT is a global health priority. A high-throughput screen of known human kinase inhibitors identified the this compound scaffold as a promising starting point for optimization against this parasite. nih.govacs.org

Subsequent research focused on the synthesis and evaluation of a series of this compound derivatives to improve their potency against T. b. brucei and enhance their selectivity over human kinases. nih.gov This optimization effort led to the identification of compounds with significant anti-trypanosomal activity. nih.govacs.org For example, leveraging existing data on human kinase inhibition helped guide the molecular design to produce derivatives with improved selectivity for the parasite. nih.gov The optimization process also focused on improving properties related to absorption, distribution, metabolism, and excretion (ADME) to ensure the compounds could be effective in a biological system. acs.org This work culminated in the progression of an optimized compound into an in vivo mouse model of trypanosome infection, where it demonstrated a significant reduction in parasitemia, confirming the potential of this chemical class for the treatment of HAT. acs.org

Other Biological and Applied Potentials

The versatile scaffold of this compound has prompted investigations into a range of other potential applications beyond primary therapeutic targets. Researchers have explored its derivatives for activities affecting the central nervous system, such as anxiolytic and analgesic effects, as well as for their antioxidant capabilities. In parallel, the unique photochemical properties and biological reactivity of this heterocyclic system have opened avenues in materials science and agriculture.

Anxiolytic Activity

The exploration of this compound derivatives for anxiolytic properties is an area of interest, though specific research on this scaffold is limited. However, studies on the closely related pyrazolo[1,5-a]pyrimidine (PZP) scaffold offer some insights. Pyrazolo[1,5-a]pyrimidines were initially reported as specific anxiolytic agents that did not potentiate the effects of ethanol (B145695) or barbiturates. nih.gov To further investigate these claims, several promising analogs were synthesized and evaluated. nih.gov

Receptor binding studies with a tritium-labeled PZP analog indicated a low-affinity receptor site, distinct from that of benzodiazepines. nih.gov However, behavioral tests in animal models for anxiety yielded conflicting results. While a positive effect was observed in the muricide test, the compounds were not effective in the approach/avoidance conflict and two-chamber exploration tests. nih.gov Furthermore, these compounds did not antagonize the anticonvulsant activity of diazepam. nih.gov These mixed results suggest that while the broader class of pyrazolopyrimidines is provocative, further evidence is needed to establish them as promising and specific anxiolytic agents. nih.gov

Analgesic Applications

The pyridazine (B1198779) and pyrazole moieties, which constitute the this compound core, are independently recognized for their roles in compounds exhibiting analgesic properties. rjpbr.comresearchgate.netnih.gov Pyridazin-3(2H)one-based molecules, for instance, have been incorporated into various fused tricyclic scaffolds that demonstrate significant analgesic and anti-inflammatory activities. nih.gov Similarly, the pyrazole nucleus is a well-known component in drugs with analgesic and anti-inflammatory effects. rjpbr.com

Research into fused heterocyclic systems has identified compounds with notable analgesic potential. For example, certain tricyclic pyridazinone derivatives have exhibited analgesic and antipyretic properties to varying extents. nih.gov The fusion of a pyrazole ring with other heterocyclic systems is a common strategy in the design of novel analgesic agents, with some derivatives proving to be potent analgesics in in-vivo studies. rjpbr.com

Table 1: Analgesic Activity of Related Pyrazole and Pyridazine Derivatives

Antioxidant Properties

Derivatives of pyrazole have shown significant promise as antioxidant agents. The pyrazole scaffold is present in edaravone, a potent antioxidant drug used to treat conditions like amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. mdpi.com Edaravone functions as a scavenger of oxygen-based radicals. mdpi.com

Recent research has focused on synthesizing new pyrazole derivatives and evaluating their ability to mitigate free radical-induced damage. One study described new hetaryl pyrazole derivatives incorporating a phenylsulfonyl group, which were screened for their antioxidant activity. nanobioletters.com Several of these compounds were found to effectively inhibit the free radical-induced oxidative hemolysis of red blood cells. nanobioletters.com Another study developed phenyl-pyrazolone derivatives that not only target the PD-1/PD-L1 immune checkpoint but also display marked antioxidant effects by scavenging oxygen free radicals. mdpi.com

Table 2: Antioxidant Activity of Pyrazole Derivatives

Emerging Applications in Materials Science (e.g., Fluorophores)

In the field of materials science, fluorescent molecules are critical tools for applications ranging from intracellular imaging to the development of advanced organic materials. researchgate.netrsc.org The structurally related pyrazolo[1,5-a]pyrimidine (PP) scaffold has been identified as a strategic core for optical applications. researchgate.netnih.gov

A family of pyrazolo[1,5-a]pyrimidines has been synthesized and shown to possess tunable photophysical properties. nih.gov By modifying substituents at position 7 of the fused ring, both the absorption and emission behaviors can be significantly improved. nih.gov For example, the introduction of electron-donating groups enhances the quantum yield and molar absorptivity. nih.gov These compounds are noted for their straightforward and greener synthetic methodologies compared to other common fluorophores like BODIPY derivatives. researchgate.net The intense fluorescence characteristic of some pyrazolo-quinoline systems further highlights the potential of fused pyrazole heterocycles in developing fluorescent materials. mdpi.com While these studies focus on the pyrazolo[1,5-a]pyrimidine isomer, they underscore the potential of the broader pyrazolopyrimidine and pyrazolopyridazine family in materials science.

Table 3: Photophysical Properties of Pyrazolo[1,5-a]pyrimidine Fluorophores

Investigative Uses as Agrochemicals (Herbicidal, Fungicidal)

The pyrazole and pyridazine heterocycles are important structural motifs in the development of agrochemicals. researchgate.netnih.gov The pyridazine ring, in particular, is a consequential class of heterocycle found in various commercial agrochemical products. researchgate.net This has spurred interest in synthesizing and evaluating new derivatives for potential applications in agriculture.

The pyrazole nucleus is known to be present in compounds with a wide array of biological activities, and its derivatives have found applications in agriculture. nih.gov While specific studies detailing the herbicidal or fungicidal activities of the fused this compound system are not extensively documented in the reviewed literature, the established role of the parent pyridazine structure in agrochemicals suggests that this is a viable area for future investigation. researchgate.net The synthesis of novel pyridazine derivatives remains an active field of research, partly driven by the search for new and effective agrochemical agents. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazolo 1,5 B Pyridazine Derivatives

Elucidation of Critical Structural Features for Potency and Selectivity

SAR studies have identified several structural components of the pyrazolo[1,5-b]pyridazine scaffold that are crucial for its biological activity. The integrity of the core heterocyclic system is paramount. For instance, in the context of developing treatments for Human African Trypanosomiasis, it was discovered that the this compound "head group" is vital for potency against T. b. brucei. nih.govacs.org When this core was replaced with a pyrazolo[1,5-a]pyridine, a notable decrease in potency was observed across all tested analogs. nih.govacs.org

Specific atoms within the ring system also play a critical role. The nitrogen atoms in the pyridazine (B1198779) portion of the scaffold are particularly important. nih.govacs.org Docking studies into kinases like GSK-3β and CDK-2 have indicated that a key hinge-binding interaction occurs between a pyrimidine (B1678525) nitrogen and an amine substituent. nih.govresearchgate.net The removal of either of the two pyrimidine nitrogen atoms resulted in a greater than 10-fold loss of potency, while the removal of both led to a further decrease in activity. acs.org

The substitution positions around the core, designated as R¹, R², and R³, are key determinants of both potency and selectivity. acs.org Crystal structure analysis of a this compound bound to CDK-2 suggested that substitutions at the R¹ and R² positions offer the best opportunity to improve selectivity due to increased interaction with the binding pocket. acs.org In contrast, the R³ position was found to be more solvent-exposed, making it less sterically restrictive. acs.org Furthermore, the removal of a hydrogen bond donor at the R³ position led to a complete loss of activity against T. b. brucei. acs.org For a series of cyclin-dependent kinase (CDK) inhibitors, modifications at the C(2) and C(6) positions on the pyrazolopyridazine core were instrumental in providing potent inhibitors of CDK4 with selectivity against other kinases like VEGFR-2 and GSK3β. nih.gov

Correlative Analyses of Substituent Patterns with Pharmacological Outcomes

Systematic modifications of substituents at the R¹, R², and R³ positions have established clear correlations with pharmacological effects. The nature of the substituent at these positions can dramatically alter potency and selectivity against different biological targets.

For instance, in the pursuit of inhibitors for T. b. brucei, substitution at the R¹ position caused varied shifts in potency when compared to human kinases. nih.gov Generally, substitutions at this position led to a significant loss of potency against CDK-2. nih.gov A specific example is the substitution of the R¹ position with a 4-(trifluoromethyl)phenyl group, which resulted in a 100-fold decrease in potency against T. b. brucei. nih.gov

In a different therapeutic area, for 2,3-diaryl-pyrazolo[1,5-b]pyridazine-based cyclooxygenase-2 (COX-2) inhibitors, 2D-QSAR analysis revealed specific patterns. researchgate.net This analysis indicated that the substitution of a hydrophobic group at the R² position was favorable for COX-2 inhibitory activity, whereas the introduction of bulkier groups at the same position was unfavorable. researchgate.net

The following table summarizes the observed effects of substitutions at different positions on the this compound core based on selected studies.

PositionSubstituent/ModificationPharmacological OutcomeTarget
Core Replacement of this compound with pyrazolo[1,5-a]pyridineDecrease in potency. nih.govacs.orgT. b. brucei
Core Removal of pyrimidine nitrogen atoms>10-fold loss in potency. acs.orgT. b. brucei
4-(trifluoromethyl)phenyl100-fold decrease in potency. nih.govT. b. brucei
General substitutionSignificant loss of potency. nih.govCDK-2
Hydrophobic groupFavorable for activity. researchgate.netCOX-2
Bulky groupUnfavorable for activity. researchgate.netCOX-2
Removal of hydrogen bond donorTotal loss of activity. acs.orgT. b. brucei

Rational Design Strategies Based on SAR Insights

Insights gained from SAR studies are fundamental to the rational design of new this compound derivatives with improved therapeutic profiles. A key strategy involves leveraging structural information and differential SAR data between the intended target and off-target enzymes to enhance selectivity.

For example, in the development of antitrypanosomal agents, previously reported data for analogous compounds against human kinases such as GSK-3β, CDK-2, and CDK-4 were utilized. nih.govacs.orgresearchgate.net By comparing the substitutions that caused divergent activity between the parasite and human enzymes, researchers could rationally design compounds with improved selectivity. nih.gov Knowing that the hinge-binding interaction with human kinases was critical, a strategy was devised to alter or remove this interaction. nih.gov The hypothesis was that if this modification did not cause a significant loss of potency against T. b. brucei, it would likely result in a large improvement in selectivity over the human enzymes. nih.gov

Another rational design approach involves "scaffold hopping," where the core structure is modified while maintaining key pharmacophoric features. researchgate.net While this strategy was mentioned in the context of designing pyrazole-piperazine hybrids, the underlying principle of using a known active scaffold like this compound as a starting point for designing novel inhibitors is a common rational design tactic. researchgate.net Similarly, computer-aided design, including molecular docking, has been employed to predict the binding modes of this compound derivatives with their targets, such as GSK-3β, guiding the structural optimization of these compounds. researchgate.net

Physicochemical Optimization for Enhanced Pharmacokinetic and Pharmacodynamic Profiles

Alongside optimizing for potency and selectivity, SPR studies focus on improving the physicochemical properties of this compound derivatives to ensure they have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govacs.org This is crucial for translating potent compounds into effective drugs.

Optimization efforts often involve modifying substituents to balance properties like solubility, lipophilicity, and metabolic stability. For example, in the development of antitrypanosomal agents, properties known to influence the ADME profile were optimized in parallel with selectivity enhancement. nih.govresearchgate.net A trade-off is often observed between activity and physicochemical properties. For instance, the removal of a hydrogen bond donor and the R³ ring, which resulted in a total loss of activity, also corresponded with a substantial increase in the aqueous solubility of the compounds. acs.org

In the development of 2,3-diaryl-pyrazolo[1,5-b]pyridazine-based COX-2 inhibitors, several compounds were identified that possessed not only high potency and selectivity but also favorable pharmacokinetic profiles and analgesic activity in vivo. researchgate.net Notably, these compounds demonstrated relatively high brain penetration in rats compared to clinically available drugs, a beneficial property for treating certain types of pain. researchgate.net This highlights a successful outcome of physicochemical optimization, where the desired pharmacokinetic properties, such as CNS penetration, were achieved. researchgate.netresearchgate.net

The table below provides examples of how structural modifications impact key physicochemical and pharmacokinetic parameters.

Structural ModificationEffect on Physicochemical/Pharmacokinetic Property
Removal of H-bond donor and R³ ringSubstantial increase in aqueous solubility. acs.org
Diaryl substitution at C2 and C3Favorable pharmacokinetic profiles and high brain penetration. researchgate.net

Computational Chemistry and in Silico Investigations of Pyrazolo 1,5 B Pyridazine

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as a pyrazolo[1,5-b]pyridazine derivative, interacts with the active site of a biological macromolecule.

Derivatives of the this compound core have been identified as potent inhibitors of various protein kinases, which are critical targets in cancer and inflammation research. nih.gov Molecular docking simulations have been employed to predict their binding modes and affinities. For example, studies on the related pyrazolo[3,4-c]pyridazine scaffold against Cyclin-Dependent Kinase 2 (CDK-2) and Epidermal Growth Factor Receptor (EGFR) have revealed significant inhibitory activity. cardiff.ac.uk

Docking simulations show that these fused heterocyclic systems typically position themselves within the ATP-binding pocket of the kinases. researchgate.net The binding is often stabilized by a network of hydrogen bonds with key amino acid residues in the hinge region of the kinase, a critical interaction for potent inhibition. researchgate.net For instance, a pyrazolo-pyridazine derivative demonstrated moderate inhibitory activity against CDK-2/cyclin A2 with an IC50 value of 0.55 µM. cardiff.ac.uk Similarly, a study involving pyrazolo[1,5-a] researchgate.netresearchgate.netnih.govtriazines, which are bioisosteres of the pyrazolo-pyridazine system, identified compounds with CDK2 inhibition IC50 values as low as 1.85 µM. nih.gov

The predicted binding modes for this compound with Glycogen (B147801) Synthase Kinase 3β (GSK-3β) show the formation of hydrogen bonds within the active site, indicating a strong potential for inhibition. researchgate.net These computational predictions align with experimental findings that identify this class of compounds as promising kinase inhibitors.

Compound ScaffoldTarget KinaseBinding Affinity (IC50)Key Interacting Residues (Predicted)
Pyrazolo[3,4-c]pyridazineCDK-2/cyclin A20.55 µMHinge Region Amino Acids
Pyrazolo[3,4-c]pyridazineEGFR0.391 µMNot Specified
Pyrazolo[1,5-a] researchgate.netresearchgate.netnih.govtriazineCDK-21.85 µMRoscovitine Binding Site
This compoundGSK-3βNot QuantifiedActive Site Residues via H-bonds

Once docked, the conformational analysis of the ligand within the enzyme's active site provides insights into the structural requirements for optimal binding. For pyrazolo-fused systems, the planarity of the bicyclic core and the orientation of its substituents are critical. The analysis reveals how the molecule adapts its geometry to fit snugly into the binding pocket, maximizing favorable interactions. nih.gov

For example, in the active site of CDK-2, the pyrazolo[1,5-a] researchgate.netresearchgate.netnih.govtriazine scaffold orients itself to form crucial hydrogen bonds, while its substituents explore hydrophobic pockets, thereby anchoring the inhibitor firmly. nih.gov The specific torsion angles and bond lengths of the ligand in its bound state are analyzed to understand the energetic favorability of the conformation. This detailed structural information is vital for the rational design of next-generation inhibitors with improved potency and selectivity.

Density Functional Theory (DFT) Calculations for Electronic and Structural Analyses

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to calculate their electronic and structural properties with high accuracy.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For heterocyclic compounds, these values provide insight into their potential as reactants in various chemical transformations and their electronic behavior. For a related 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, DFT calculations determined the HOMO energy to be -0.246 eV and the LUMO energy to be -0.063 eV, resulting in an energy gap of 0.183 eV. researchgate.net Another study on a triazine derivative calculated a larger energy gap of 4.4871 eV, indicating greater stability. irjweb.com These calculations are fundamental to understanding the electronic characteristics that govern the molecule's interactions.

Compound ScaffoldHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE, eV)
Pyrazolo[3,4-d]pyrimidine derivative-0.246-0.0630.183
Triazine derivative-6.2967-1.80964.4871

DFT calculations are also used to determine various quantum chemical descriptors that characterize a molecule's charge distribution and reactivity.

Polarizability: This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is related to the molecule's softness and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify regions that are rich or poor in electrons. mdpi.com Red-colored regions indicate negative potential (nucleophilic sites, prone to electrophilic attack), while blue regions represent positive potential (electrophilic sites, prone to nucleophilic attack). mdpi.com For pyrazolo-fused heterocycles, MEP analysis reveals that the nitrogen atoms of the pyridazine (B1198779) and pyrazole (B372694) rings are typically regions of negative potential, making them susceptible to interactions with electrophiles or hydrogen bond donors. mdpi.com

Computational methods, including DFT and semi-empirical calculations like AM1, are used to investigate the conformational landscape of the this compound ring system. researchgate.netresearchgate.net These studies calculate the optimized molecular geometry, corresponding to the lowest energy conformation. researchgate.net By analyzing bond lengths, bond angles, and dihedral angles, researchers can confirm the planarity or non-planarity of the ring system and the preferred orientation of its substituents. researchgate.net

Furthermore, these calculations can determine the energy barriers for bond rotations, such as rotation around an amide bond in a substituted derivative. researchgate.net This information is crucial for understanding the molecule's flexibility and the existence of different conformers at room temperature. A stable, low-energy conformation is essential for a ligand to bind effectively to a biological target, as significant energy penalties for adopting an unfavorable conformation can reduce binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in elucidating the structural requirements for the biological activity of this compound derivatives. Both 2D and 3D-QSAR studies have been conducted to correlate the physicochemical properties of these compounds with their inhibitory activities against specific biological targets.

A notable example is the QSAR analysis performed on a series of 2,3-diaryl-pyrazolo[1,5-b]pyridazine analogs as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. researchgate.net

2D-QSAR Analysis:

The 2D-QSAR study for this series of COX-2 inhibitors revealed key insights into the influence of substituents on their activity. researchgate.net The analysis indicated that:

The substitution of a hydrophobic group at the R2 position of the 2,3-diaryl-pyrazolo[1,5-b]pyridazine scaffold is favorable for COX-2 inhibitory activity. researchgate.net

Conversely, the presence of a bulkier group at the R2 position is unfavorable for activity. researchgate.net

These findings suggest that optimizing the hydrophobicity and steric bulk at specific positions of the this compound core is crucial for enhancing COX-2 inhibition.

3D-QSAR Analysis:

Further refinement of the structure-activity relationship was achieved through 3D-QSAR modeling. This approach considers the three-dimensional properties of the molecules and their interaction with the target's binding site. For the 2,3-diaryl-pyrazolo[1,5-b]pyridazine series of COX-2 inhibitors, the 3D-QSAR model highlighted the importance of specific molecular descriptors:

3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptors: The descriptors Mor14u and Mor29v, which are calculated by summing atom weights viewed from different angular scattering functions, were found to contribute positively to COX-2 inhibitory activity. researchgate.net

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptor: The G(O..O) descriptor, which is conformation-dependent and based on the geometry of the molecule, contributed negatively to the inhibitory activity. researchgate.net

These 3D-QSAR models provide a more detailed understanding of the spatial and electronic features that govern the interaction of this compound derivatives with the COX-2 active site, thereby guiding the design of more potent inhibitors.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. In silico ADME studies have been applied to this compound derivatives to assess their drug-like characteristics.

One study on a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative investigated its pharmacokinetic and physicochemical properties using ADME analysis. cardiff.ac.uk The results indicated that this compound possesses good drug-like characteristics. cardiff.ac.uk A bioavailability radar map, which considers six key physicochemical properties, showed that the compound was within the ideal range for lipophilicity, size, polarity, solubility, and flexibility, suggesting good potential for oral bioavailability. mdpi.com The analysis also predicted that the compound would have a high probability of gastrointestinal absorption but would not penetrate the blood-brain barrier. mdpi.com

Compound Property Predicted Outcome Reference
4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amineBioavailability RadarWithin ideal range for lipophilicity, size, polarity, solubility, and flexibility mdpi.com
4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amineGI AbsorptionHigh probability mdpi.com
4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amineBlood-Brain Barrier PenetrationNo mdpi.com
Pyrazole-pyridazine hybrids (5f, 6e, 6f)ADME ParametersComputed to assess drug-like nature nih.gov

Computational Target Identification and Validation

Computational methods are increasingly employed to identify and validate the biological targets of small molecules. For the this compound scaffold, in silico approaches, particularly molecular docking, have been instrumental in identifying and characterizing their interactions with various protein targets.

Cyclooxygenase-2 (COX-2):

As previously mentioned, a significant body of research has focused on 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective COX-2 inhibitors. nih.gov One compound from this series, GW406381, has undergone clinical evaluation for the treatment of inflammatory pain. nih.gov Molecular modeling studies of pyrazole-pyridazine hybrids have further elucidated the binding interactions within the COX-2 active site, suggesting that the pyrazole ring plays a significant role in enhancing these interactions. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2):

A pyrazolo[3,4-c]pyridazine derivative has been identified as a potential inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). cardiff.ac.uk Docking simulations demonstrated that the pyrazolo[3,4-c]pyridazin-3-amine scaffold can be accommodated within the active sites of both EGFR and CDK-2, forming various hydrophilic interactions. cardiff.ac.uk These findings suggest that this compound derivatives could be developed as anticancer agents by targeting these key kinases.

Other Kinases:

The versatility of the this compound scaffold is further highlighted by its identification as a core structure for inhibitors of other kinases. For instance, a novel series of pyrazolo[1,5-b]pyridazines have been synthesized and identified as cyclin-dependent kinase (CDK) inhibitors, which are potentially useful for the treatment of solid tumors.

Compound Series Identified Target Computational Method Therapeutic Area
2,3-diaryl-pyrazolo[1,5-b]pyridazinesCyclooxygenase-2 (COX-2)QSAR, Molecular ModelingInflammation, Pain
Pyrazolo[3,4-c]pyridazine derivativeEpidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK-2)Molecular DockingCancer
Pyrazolo[1,5-b]pyridazinesCyclin-Dependent Kinases (CDKs)Synthesis and ScreeningCancer

Future Directions and Emerging Research Avenues for Pyrazolo 1,5 B Pyridazine

Strategic Development of Next-Generation Therapeutic Agents

The inherent biological activity of the pyrazolo[1,5-b]pyridazine core serves as a robust foundation for the development of novel therapeutic agents. Future research is strategically aimed at designing next-generation drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

One of the primary future therapeutic areas for this scaffold is in the treatment of inflammation and pain. Building on the discovery of 2,3-diaryl-pyrazolo[1,5-b]pyridazines as potent and selective cyclooxygenase-2 (COX-2) inhibitors, researchers are likely to explore further structural modifications. The goal is to develop compounds with superior efficacy and potentially beneficial central nervous system penetration for treating neuro-inflammatory conditions.

Another critical direction is the optimization of pyrazolo[1,5-b]pyridazines for infectious diseases. A high-throughput screening identified this scaffold as a promising starting point for treating Human African Trypanosomiasis (HAT). Future work will involve leveraging structure-activity relationship (SAR) data to enhance selectivity for the parasitic kinases over human kinases, thereby minimizing potential off-target effects and improving the safety profile for a disease that desperately needs new, effective treatments. The optimization of these compounds will focus on improving their metabolic stability and brain-blood barrier penetration to effectively target the neurological stage of the disease.

Innovations in Synthetic Methodologies for Enhanced Diversity and Efficiency

Current synthetic routes, such as the condensation of 1-aminopyridazinium iodide with α,β-unsaturated ketones followed by oxidation, provide a fundamental approach. However, there is a significant opportunity for innovation. Future methodologies are expected to include:

Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form complex this compound derivatives in a single step. This approach enhances efficiency and allows for the rapid generation of diverse compound libraries.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate easier scale-up of promising compounds.

Catalytic C-H Activation: Developing methods for the direct functionalization of the carbon-hydrogen bonds on the this compound core. This would allow for late-stage modification of the scaffold, providing a powerful tool for rapidly exploring structure-activity relationships without needing to re-synthesize the entire molecule from scratch.

These advanced synthetic strategies will be crucial for accessing novel chemical space and efficiently producing derivatives with optimized properties for various applications.

Expansion of this compound Applications Beyond Medicinal Chemistry

While medicinal chemistry remains the dominant field of application, the unique electronic and structural properties of the this compound system suggest its potential utility in other scientific domains. A significant emerging area is in materials science , particularly in the development of advanced energetic materials.

Research has shown that fusing a tetrazole ring to the pyridazine (B1198779) core, creating tetrazolo[1,5-b]pyridazine (B14759603) derivatives, can result in nitrogen-rich compounds with high thermal stability and good detonation performance. dtic.milacs.org These characteristics make them promising candidates for environmentally friendly primary and secondary explosives, offering safer and greener alternatives to traditional lead-based materials. dtic.milacs.org Future exploration in this area could involve synthesizing and evaluating this compound analogues with various energetic functional groups (e.g., nitro, azido) to fine-tune their energetic properties.

Another potential avenue is in agrochemicals . The parent pyridazine ring is a known pharmacophore in several commercial herbicides. wikipedia.org This suggests that the this compound scaffold could be explored for developing new crop protection agents. Future research could involve synthesizing and screening libraries of these compounds for herbicidal, fungicidal, or insecticidal activity.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel this compound-based compounds. These computational tools can accelerate research by analyzing vast datasets, predicting molecular properties, and generating novel molecular structures.

Key applications of AI and ML in this field will include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of this compound derivatives with their biological activity. ej-chem.org These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing, saving significant time and resources.

De Novo Drug Design: Generative AI models can design entirely new this compound molecules tailored to specific biological targets. frontiersin.orgresearchgate.net By learning from existing chemical data, these algorithms can propose novel structures with high predicted affinity and desirable drug-like properties, expanding the accessible chemical space for this scaffold. frontiersin.orgresearchgate.net

ADMET Prediction: AI tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. Applying these models to this compound derivatives will help researchers identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles before committing to costly experimental studies.

By combining the predictive power of AI with expert chemical knowledge, researchers can navigate the complexities of drug discovery more efficiently, leading to the faster development of novel and effective agents based on the this compound core.

Q & A

Basic Research Question

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on coupling constants (e.g., δ 8.58 ppm for pyridazine protons) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas (e.g., [M + H]<sup>+</sup> for C13H11N5O: calc. 254.1042, found 254.1039) .
  • Elemental Analysis : Validate purity (e.g., C: 61.65% calc. vs. 61.78% found) .
    Best Practice : Use deuterated solvents (e.g., CDCl3) and internal standards (e.g., TMS) for accurate NMR data .

How do computational methods guide the design of this compound-based therapeutics?

Advanced Research Question

  • Binding Mode Prediction : Docking studies with GSK-3β show hydrogen bonding between pyrimidine NH and Val135, while hydrophobic groups occupy the back pocket formed by Leu132 .
  • Kinome-Wide Selectivity : Virtual screening against kinase databases (e.g., KLIFS) identifies off-target risks. For example, pyrazolo[1,5-b]pyridazines exhibit >100-fold selectivity over CDK2 and CLK2 .
    Validation : Pair computational predictions with <i>in vitro</i> kinase profiling (e.g., DiscoverX KINOMEscan<sup>®</sup>) .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Question

  • Purification : Column chromatography (e.g., silica gel with CH2Cl2:MeOH gradients) is labor-intensive; switch to recrystallization or HPLC for bulk batches .
  • Thermal Sensitivity : Nitro and azido groups require low-temperature handling (< 0°C) to prevent decomposition .
  • Yield Optimization : Scale-up reactions often reduce yields due to side reactions. Use flow chemistry for exothermic steps (e.g., azidation) .

How do this compound derivatives address selectivity in kinase inhibition?

Advanced Research Question

  • Back-Pocket Interactions : Van der Waals contacts with residues like V324 in CLK1 position the heterocycle for hydrogen bonding with K191, reducing off-target effects .
  • Front-Pocket Modifications : Bulky substituents (e.g., 4-methylpiperazine) sterically hinder binding to non-target kinases like JNK3 .
    Experimental Validation : Use isoform-specific assays (e.g., DYRK1A vs. DYRK1B) and measure IC50 shifts in mutant kinases .

What safety protocols are essential when handling this compound intermediates?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal exposure .
  • Waste Management : Segregate azide-containing waste and treat with sodium nitrite/acid baths before disposal .
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HNO3 during nitration) .

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Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-b]pyridazine
Reactant of Route 2
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